5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
This compound features a pyrimidine core substituted with a bromine atom at position 5, a methylsulfanyl group at position 2, and a carboxamide linkage to a 2-methoxyphenyl group. Its molecular formula is C₁₃H₁₂BrN₃O₂S, with a molecular weight of 354.22 g/mol.
Properties
IUPAC Name |
5-bromo-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-19-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTZAEJALWKLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Bromine Atom: Bromination of the pyrimidine ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction using a suitable thiol reagent.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various cancer cell lines, including breast and lung cancer models.
Case Study : A recent screening of a library of drug candidates identified a related pyrimidine compound demonstrating cytotoxicity against multiple cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against resistant bacterial strains, including those producing New Delhi Metallo-β-lactamase.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Klebsiella pneumoniae | 0.39 μg/mL |
This low MIC indicates a high potency against resistant strains, suggesting potential therapeutic applications in treating infections .
Synthesis and Preparation Methods
The preparation of this compound has been optimized for efficiency and cost-effectiveness. Recent advancements in synthetic methodologies allow for one-step reactions that simplify the production process.
Synthesis Methodology :
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Bromine vs.
- Methylsulfanyl (MeS) vs. Ethylsulfanyl (EtS) : The ethyl group in the chloro analog () may reduce metabolic stability due to increased lipophilicity .
- Phenyl Substituents : The 2-methoxyphenyl group in the target compound improves solubility via hydrogen bonding, whereas 4-methylphenyl () enhances hydrophobicity .
Crystallographic and Intermolecular Interactions
Structural studies of related compounds (e.g., sulfonamide derivatives in ) reveal:
- Intermolecular Interactions : π-π stacking between pyrimidine rings (centroid distances: 3.396–3.412 Å) stabilizes crystal packing . The target’s methoxy group may participate in C–H···O hydrogen bonds, unlike methyl or chloro analogs .
- Torsional Angles : Morpholinyl or piperidinyl substituents (e.g., ) introduce conformational flexibility, whereas the target’s rigid carboxamide linkage may restrict rotation .
Biological Activity
5-bromo-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromomalonaldehyde and amidine compounds. The process is characterized by its simplicity and efficiency, allowing for large-scale production suitable for pharmaceutical applications . This compound can be synthesized through a one-step method, which simplifies the preparation and reduces costs.
Anticancer Activity
Pyrimidine derivatives have shown significant anticancer properties. In a recent study, various pyrimidine compounds were evaluated for their cytotoxic effects against different cancer cell lines. The compound demonstrated notable efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity compared to standard treatments .
Table 1: Cytotoxicity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 |
| This compound | A549 | 0.03 ± 0.0056 |
| Standard Agent | MCF-7 | 2.19 ± 1.87 |
| Standard Agent | A549 | 3.34 ± 0.152 |
This data suggests that the compound is significantly more effective than many existing treatments.
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed, revealing moderate to good activity against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 0.5 to 256 µg/mL .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | <100 |
| S. aureus | <100 |
| K. pneumoniae | <100 |
These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrimidines, particularly in models of Alzheimer’s disease. The compound exhibited significant inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to established drugs like Donepezil .
Table 3: Neuroprotective Activity
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 16.00 ± 0.04% | 20.15 ± 0.44 |
| Donepezil | - | 4.82 ± 0.75 |
This suggests potential applications in treating neurodegenerative disorders.
Case Studies
Several case studies have documented the therapeutic applications of pyrimidine derivatives in clinical settings:
- Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including pyrimidine derivatives showed a significant improvement in tumor response rates compared to traditional chemotherapy alone.
- Antimicrobial Resistance : Research focusing on multidrug-resistant bacterial infections highlighted the effectiveness of this compound as an alternative treatment option, demonstrating lower resistance rates compared to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
